Tetradeca-5,7-diynoic acid
CAS No.: 140654-92-8
Cat. No.: VC21108167
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140654-92-8 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | tetradeca-5,7-diynoic acid |
| Standard InChI | InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,11-13H2,1H3,(H,15,16) |
| Standard InChI Key | IAGHYQJIJUVATL-UHFFFAOYSA-N |
| SMILES | CCCCCCC#CC#CCCCC(=O)O |
| Canonical SMILES | CCCCCCC#CC#CCCCC(=O)O |
Introduction
Key Structural Features:
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Carbon Chain: A 14-carbon backbone.
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Triple Bonds: Two acetylenic bonds at positions 5 and 7.
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Functional Group: A carboxylic acid group at one end.
Synthesis Pathways
Tetradeca-5,7-diynoic acid can be synthesized through multiple chemical routes, often involving the introduction of acetylenic bonds into long-chain hydrocarbons.
Common Synthesis Methods:
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Alkyne Coupling Reactions:
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Utilizes palladium or copper catalysts to couple terminal alkynes with halogenated precursors.
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Example: Sonogashira coupling for introducing triple bonds.
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Oxidation of Precursor Molecules:
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Potassium permanganate or osmium tetroxide can oxidize precursors to form diketones or oxygenated derivatives.
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Reduction Reactions:
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Hydrogenation of precursor compounds under palladium or platinum catalysis to selectively reduce triple bonds.
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Reagents and Conditions:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, OsO₄ |
| Reduction | Hydrogen gas with Pd/C catalyst |
| Substitution | Grignard reagents, organolithium |
Reactivity Profile
The diynic structure of tetradeca-5,7-diynoic acid imparts unique reactivity due to the presence of two triple bonds. These bonds allow for various chemical transformations:
Key Reactions:
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Oxidation:
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Triple bonds can be oxidized into diketones or other oxygenated derivatives.
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Hydrogenation:
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Partial or complete hydrogenation yields saturated or partially saturated fatty acids.
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Substitution:
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Acetylenic hydrogens can be replaced with functional groups via nucleophilic addition reactions.
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Biological Activity
Tetradeca-5,7-diynoic acid exhibits notable biological activities due to its structural features:
Potential Therapeutic Applications:
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Anti-inflammatory Properties:
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The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
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Antimicrobial Activity:
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Exhibits inhibitory effects against various microbial strains, suggesting potential as an antimicrobial agent.
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Immunomodulatory Effects:
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Structural analogs have demonstrated immunomodulatory properties, indicating possible therapeutic applications in immune-related disorders.
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Applications in Research and Industry
Tetradeca-5,7-diynoic acid has diverse applications across multiple fields:
Scientific Research:
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Used as a building block for synthesizing complex molecules.
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Studied for its role in modulating biological processes such as redox signaling.
Pharmaceutical Development:
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Investigated for potential drug development targeting inflammation and infection.
Material Science:
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Explored as a precursor for specialty polymers due to its unique diynic structure.
Comparison with Similar Compounds
Tetradeca-5,7-diynoic acid stands out among similar compounds due to its specific positioning of triple bonds and unique reactivity profile.
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| Dodeca-4,6-diynoic acid | Shorter carbon chain | Distinct reactivity due to chain length |
| Tetradeca-2E,4E-dienoic acid | Contains double bonds instead of triple bonds | Different biological activity profile |
Future Directions
Further research is needed to fully explore the potential of tetradeca-5,7-diynoic acid in various domains:
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Pharmacological Studies:
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Investigating its efficacy and safety in clinical settings.
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Mechanistic Studies:
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Elucidating the molecular pathways influenced by this compound.
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Industrial Applications:
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Developing novel materials using its diynic structure as a precursor.
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